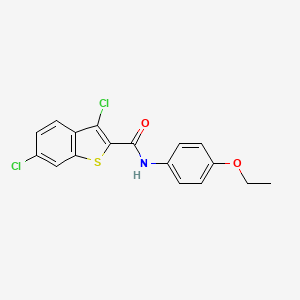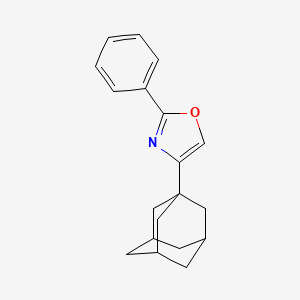![molecular formula C15H18N4S B11706023 (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane](/img/structure/B11706023.png)
(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane is a complex organic compound characterized by the presence of a thiazole ring and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane typically involves the condensation of 4-phenyl-2-aminothiazole with azepane-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]piperidine
- (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]morpholine
- (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]pyrrolidine
Uniqueness
The uniqueness of (2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane lies in its azepane ring, which provides distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H18N4S |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-(4-phenyl-1,3-thiazol-2-yl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine |
InChI |
InChI=1S/C15H18N4S/c1-3-7-12(8-4-1)13-11-20-15(17-13)19-18-14-9-5-2-6-10-16-14/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
AOVWQNHSUJIFQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NCC1)NNC2=NC(=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11705944.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11705961.png)
![1,5-dimethyl-2-phenyl-4-{[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705965.png)

![2,4-dibromo-6-[(E)-{[4-(4-chlorophenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11705972.png)
![(4E)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705973.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11705982.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11705984.png)

![3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706001.png)
![N'~1~,N'~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide](/img/structure/B11706004.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B11706020.png)
